N-(2-chlorophenyl)-2-{[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Overview
Description
N-(2-chlorophenyl)-2-{[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chlorophenyl)-2-{[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves a multi-step process. One common method includes the reaction of 2-chlorophenylamine with 4-chlorobenzaldehyde to form an intermediate Schiff base. This intermediate is then reacted with thiosemicarbazide to form the triazole ring. The final step involves the acylation of the triazole derivative with chloroacetyl chloride under basic conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process may involve recrystallization or chromatographic techniques to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydrotriazole derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazole derivatives.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: In biological research, the compound is studied for its potential as an antimicrobial agent. The triazole ring is known to exhibit antifungal and antibacterial properties, making this compound a candidate for the development of new antibiotics.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of fungal infections. Its structural similarity to other triazole-based antifungal agents suggests that it may inhibit the synthesis of ergosterol, a key component of fungal cell membranes.
Industry: In the industrial sector, the compound is used as an intermediate in the synthesis of agrochemicals and pharmaceuticals. Its unique structure allows for the development of new compounds with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-2-{[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves the inhibition of key enzymes in the biosynthetic pathways of microorganisms. The triazole ring interacts with the heme group of cytochrome P450 enzymes, inhibiting their activity and leading to the disruption of ergosterol synthesis in fungi. This results in increased membrane permeability and ultimately cell death.
Comparison with Similar Compounds
Fluconazole: Another triazole-based antifungal agent with a similar mechanism of action.
Itraconazole: A triazole derivative used to treat a variety of fungal infections.
Voriconazole: A broad-spectrum antifungal agent with enhanced activity against resistant strains.
Uniqueness: N-(2-chlorophenyl)-2-{[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is unique due to its specific substitution pattern on the triazole ring, which may confer distinct biological activities and improved pharmacokinetic properties compared to other triazole derivatives. Its dual chlorophenyl groups may enhance its binding affinity to target enzymes, leading to increased potency.
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-[[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N4OS/c17-11-7-5-10(6-8-11)15-20-16(22-21-15)24-9-14(23)19-13-4-2-1-3-12(13)18/h1-8H,9H2,(H,19,23)(H,20,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMZZJFFGYDFZBG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=NNC(=N2)C3=CC=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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